(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide
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Overview
Description
(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide is a complex organic compound with a unique structure that includes an isochromenyl group and a phenylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide typically involves the condensation of 3,4-dihydro-1H-isochromen-1-one with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylhydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide exerts its effects involves interaction with specific molecular targets. The isochromenyl group may interact with enzymes or receptors, while the phenylhydrazinecarbothioamide moiety could modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Shares structural similarities with the isochromenyl group.
(-)-Carvone: A natural compound with a similar carbonyl group.
Uniqueness
(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide is unique due to its combination of an isochromenyl group and a phenylhydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(E)-1-(1-oxo-3,4-dihydroisochromen-3-yl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H17N3O2S/c1-12(20-21-18(24)19-14-8-3-2-4-9-14)16-11-13-7-5-6-10-15(13)17(22)23-16/h2-10,16H,11H2,1H3,(H2,19,21,24)/b20-12+ |
InChI Key |
LVWDGRHUAJXZKL-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/C2CC3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2CC3=CC=CC=C3C(=O)O2 |
solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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